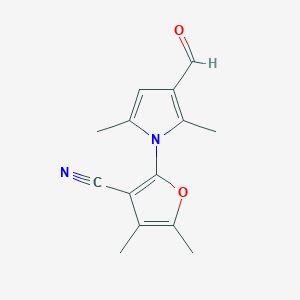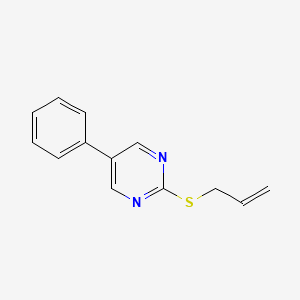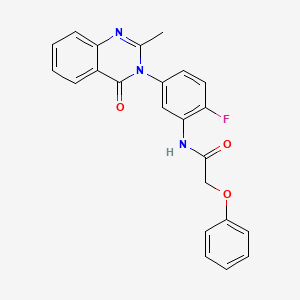
4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C25H23N5OS and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide”:
Anticancer Research
4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide: has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The compound’s structure allows it to interact with specific cellular targets, leading to apoptosis (programmed cell death) in cancerous cells. This makes it a promising candidate for developing new cancer therapies .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It can inhibit the growth of various bacterial and fungal strains, making it a valuable asset in the development of new antibiotics. Its unique structure allows it to disrupt microbial cell walls and interfere with essential metabolic processes .
Anti-inflammatory Applications
Research has indicated that 4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide possesses anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This protective effect is attributed to its ability to modulate signaling pathways involved in cell survival .
Antiviral Research
4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide: has shown promise in antiviral research. It can inhibit the replication of certain viruses by targeting viral enzymes and proteins essential for their life cycle. This makes it a potential candidate for developing antiviral drugs .
Antioxidant Properties
The compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This is particularly beneficial in preventing cellular damage and aging. Its antioxidant activity is due to its ability to donate electrons and stabilize reactive oxygen species .
Cardioprotective Applications
Research has suggested that this compound may have cardioprotective effects. It can improve heart function and reduce the risk of cardiovascular diseases by modulating lipid metabolism and reducing oxidative stress in cardiac tissues .
Antidiabetic Potential
4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide: has been investigated for its antidiabetic potential. It can enhance insulin sensitivity and reduce blood glucose levels, making it a promising candidate for diabetes treatment .
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further study and development.
A brief review of the biological potential of indole derivatives Thiazoles: having diverse biological activities
Propriétés
IUPAC Name |
4-methyl-2-phenyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5OS/c1-17-23(32-25(26-17)18-8-3-2-4-9-18)24(31)27-20-11-7-10-19(16-20)21-12-13-22(29-28-21)30-14-5-6-15-30/h2-4,7-13,16H,5-6,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLZIHXXVIDVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-phenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2663362.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2663365.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2663366.png)
![9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2663367.png)
![5-cyclopropyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2663370.png)
![N-Ethyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2663372.png)
![N-[(1-Acetylpiperidin-3-yl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2663374.png)
![N-[3-(methylthio)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide](/img/structure/B2663375.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2663378.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2663379.png)